molecular formula C10H10N2O3S B156212 3-(2-Nitrophenylmethyl)-2-thiazolidinone CAS No. 136499-29-1

3-(2-Nitrophenylmethyl)-2-thiazolidinone

Cat. No. B156212
M. Wt: 238.27 g/mol
InChI Key: REJNNJJROLKACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Nitrophenylmethyl)-2-thiazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-(2-Nitrophenylmethyl)-2-thiazolidinone is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Nitrophenylmethyl)-2-thiazolidinone have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic animals. It has also been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(2-Nitrophenylmethyl)-2-thiazolidinone in lab experiments is its diverse biological activities. The compound has been shown to exhibit multiple therapeutic properties, which makes it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 3-(2-Nitrophenylmethyl)-2-thiazolidinone. One of the areas of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action and optimize the compound's pharmacological properties. Additionally, the development of novel synthetic routes and analogs may lead to the discovery of more potent and selective compounds. Finally, the use of advanced techniques such as molecular modeling and structural biology may provide insights into the compound's interactions with target proteins and aid in drug design.

Scientific Research Applications

3-(2-Nitrophenylmethyl)-2-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities. The compound has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

136499-29-1

Product Name

3-(2-Nitrophenylmethyl)-2-thiazolidinone

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C10H10N2O3S/c13-10-11(5-6-16-10)7-8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2

InChI Key

REJNNJJROLKACD-UHFFFAOYSA-N

SMILES

C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CSC(=O)N1CC2=CC=CC=C2[N+](=O)[O-]

Other CAS RN

136499-29-1

synonyms

3-(2-nitrophenylmethyl)-2-thiazolidinone
RGH 5702
RGH-5702

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 3.09 g (0.03 mol) of 2-thiazolidinone, 11.2 g of potassium carbonate, 1.8 g of potassium hydrogen carbonate, 0.5 ml of water, 30 ml of methyl isobutyl ketone and 6.5 g (0.03 mol) of nitrobenzyl bromide is refluxed for 6 hours, then cooled down and thoroughly mixed with 50 ml of water. The mixture is filtered and the clear filtrate is separated. The organic phase is washed with 10 ml of water, dried and evaporated. The oily residue is recrystallized from ethanol to give 2.65 g (37.0%) of the title compound, m.p.: 92°-93° C.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
37%

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